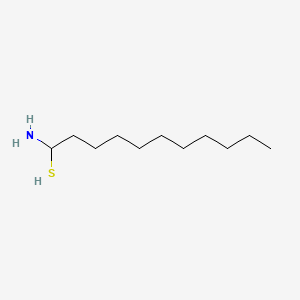
1-Aminoundecane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminoundecane-1-thiol is an organic compound characterized by the presence of both an amino group and a thiol group attached to an eleven-carbon aliphatic chain. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in nanotechnology and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In industrial settings, the production of 1-aminoundecane-1-thiol often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminoundecane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Primary Amines: Formed through reduction of the amino group.
Substituted Thiols: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Aminoundecane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of gold nanoparticles and other nanomaterials due to its ability to form SAMs.
Biology: Employed in the development of biosensors and biofunctionalized surfaces for detecting biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the fabrication of electronic devices and corrosion-resistant coatings.
Mécanisme D'action
The mechanism of action of 1-aminoundecane-1-thiol involves its ability to form strong bonds with metal surfaces through the thiol group, while the amino group can interact with various biological molecules. This dual functionality allows it to serve as a linker or stabilizer in various applications .
Comparaison Avec Des Composés Similaires
- 6-Aminohexane-1-thiol
- 8-Aminooctane-1-thiol
- 11-Mercaptoundecanoic acid
Comparison: 1-Aminoundecane-1-thiol is unique due to its longer aliphatic chain, which provides greater flexibility and stability in forming SAMs compared to shorter-chain analogs like 6-aminohexane-1-thiol and 8-aminooctane-1-thiol. Additionally, the presence of both amino and thiol groups allows for versatile applications in various fields .
Propriétés
Numéro CAS |
511538-13-9 |
|---|---|
Formule moléculaire |
C11H25NS |
Poids moléculaire |
203.39 g/mol |
Nom IUPAC |
1-aminoundecane-1-thiol |
InChI |
InChI=1S/C11H25NS/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11,13H,2-10,12H2,1H3 |
Clé InChI |
PJHWBEFCLFGUQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


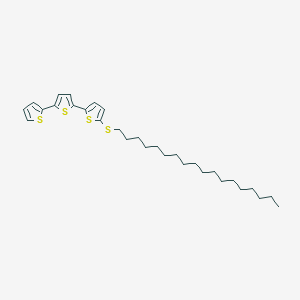
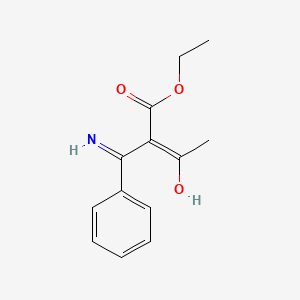
![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
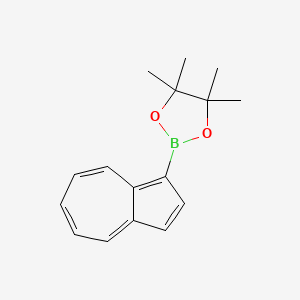
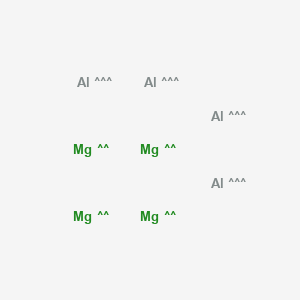
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
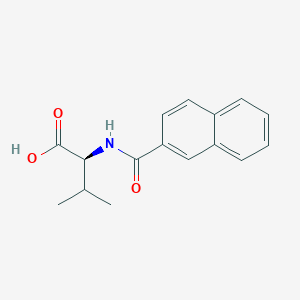
methanone](/img/structure/B14238617.png)
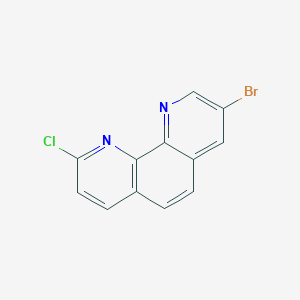

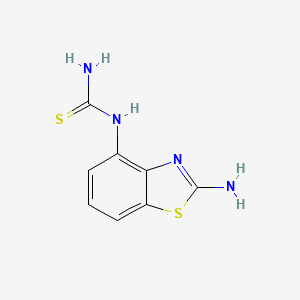
![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)
![5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14238638.png)
![(1S,5S)-8-methyl-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene](/img/structure/B14238647.png)
